molecular formula C12H11N5O3 B2367511 N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775496-52-0

N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No. B2367511
CAS RN: 1775496-52-0
M. Wt: 273.252
InChI Key: KEPDILXEVRCKCK-UHFFFAOYSA-N
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Description

“N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a heterocyclic compound. It belongs to the class of 1,2,3-triazole-fused pyrazines . These compounds are obtained through a variety of synthetic routes and have found wide applications in medicinal chemistry .


Synthesis Analysis

The synthesis of 1,2,3-triazole-fused pyrazines involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . There are several unique methods known, particularly for the synthesis of 1,2,3-triazolo[1,5-a]pyrazines .


Molecular Structure Analysis

The molecular structure of “N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” can be characterized by IR and multinuclear NMR spectroscopy, elemental analysis, differential scanning calorimetry, and single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the formation of 1,2,3-triazole-fused pyrazines include cyclization of a heterocyclic diamine with a nitrite or reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” can be characterized by IR and multinuclear NMR spectroscopy, elemental analysis, differential scanning calorimetry, and single-crystal X-ray diffraction .

Future Directions

The future directions for the research and application of 1,2,3-triazole-fused pyrazines are promising. They have been used in medicinal chemistry for c-Met inhibition or GABA A modulating activity, as fluorescent probes, and as structural units of polymers . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

Mechanism of Action

Target of Action

The primary targets of this compound are CDK2 and c-Met kinase . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells . On the other hand, c-Met kinase is a receptor tyrosine kinase that plays a key role in cellular growth, survival, and migration .

Mode of Action

The compound interacts with its targets, inhibiting their activity. It has been found to exhibit significant inhibitory activity against CDK2 . It also shows superior c-Met kinase inhibition ability at the nanomolar level . The inhibition of these kinases leads to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The compound affects the biochemical pathways associated with cell cycle progression and apoptosis. By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . The inhibition of c-Met kinase affects various downstream signaling pathways involved in cell growth and survival .

Result of Action

The compound’s action results in significant anti-tumor activity. It has been found to exhibit excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It also shows superior cytotoxic activities against MCF-7 and HCT-116 . These effects are likely due to the compound’s ability to inhibit CDK2 and c-Met kinase, leading to cell cycle arrest and induction of apoptosis .

properties

IUPAC Name

N-(furan-2-ylmethyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3/c1-7-6-17-10(12(19)14-7)9(15-16-17)11(18)13-5-8-3-2-4-20-8/h2-4,6H,5H2,1H3,(H,13,18)(H,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPDILXEVRCKCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

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